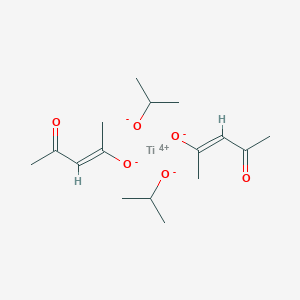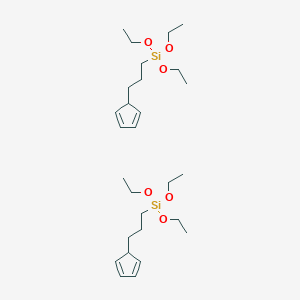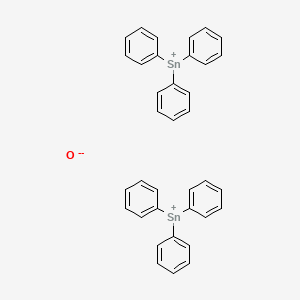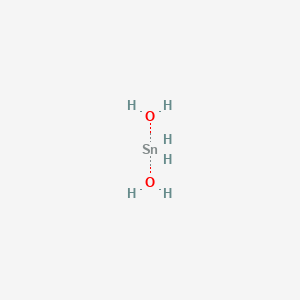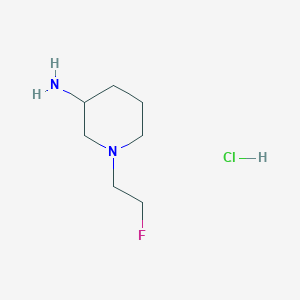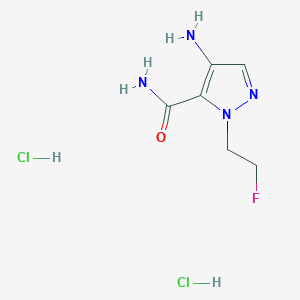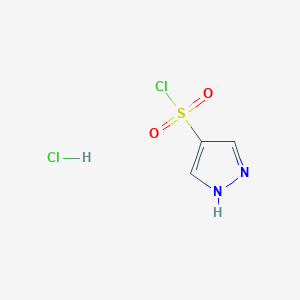
1H-Pyrazole-4-sulfonyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-4-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C3H3ClN2O2S. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-sulfonyl chloride hydrochloride can be synthesized through several methods. One common approach involves the chlorosulfonation of 1H-pyrazole. The reaction typically proceeds as follows:
Starting Material: 1H-pyrazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is carried out under anhydrous conditions, often at low temperatures to control the exothermic nature of the reaction.
The general reaction scheme is:
C3H4N2+HSO3Cl→C3H3ClN2O2S+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves similar chlorosulfonation processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient heat management and product isolation. The use of automated systems allows for precise control over reaction parameters, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: 1H-Pyrazole-4-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such processes.
Coupling Reactions: It can be used in coupling reactions to form complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Conditions: Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrazides: Formed by the reaction with hydrazines.
Sulfonate Esters: Formed by the reaction with alcohols.
科学研究应用
1H-Pyrazole-4-sulfonyl chloride hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and sulfonamides, which are important in medicinal chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting enzymes and receptors involved in disease pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1H-pyrazole-4-sulfonyl chloride hydrochloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, thereby modulating their activity.
相似化合物的比较
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group at the nitrogen atom, affecting its reactivity and applications.
1H-Imidazole-4-sulfonyl chloride: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and uses.
4-Chloro-1H-pyrazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1H-Pyrazole-4-sulfonyl chloride hydrochloride is unique due to its combination of a pyrazole ring and a sulfonyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable building block in the development of a wide range of chemical and pharmaceutical products.
属性
IUPAC Name |
1H-pyrazole-4-sulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-1-5-6-2-3;/h1-2H,(H,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASKINZVIHHMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
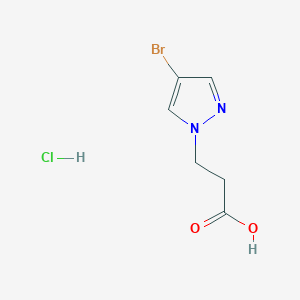
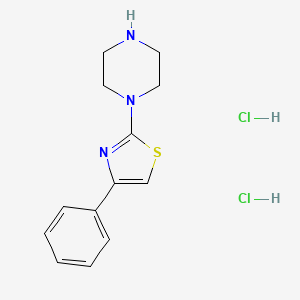
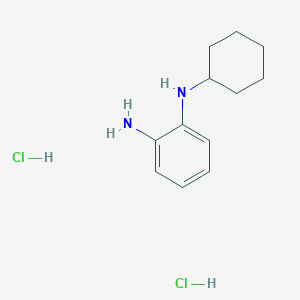
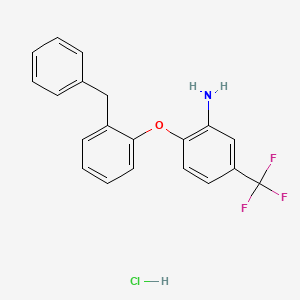
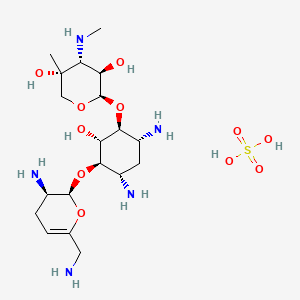
![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8038400.png)
![(2R,3R,4S,5S,6R)-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8038411.png)
